2,3,4-Trifluorobenzenesulfinic acid sodium salt
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Overview
Description
2,3,4-Trifluorobenzenesulfinic acid sodium salt is an organosulfur compound that contains three fluorine atoms attached to a benzene ring along with a sulfinic acid group, which is neutralized by a sodium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3,4-trifluorobenzenesulfonyl chloride with a reducing agent such as sodium borohydride in the presence of a suitable solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 2,3,4-Trifluorobenzenesulfinic acid sodium salt may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluorobenzenesulfinic acid sodium salt can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
Major products formed from these reactions include 2,3,4-trifluorobenzenesulfonic acid, 2,3,4-trifluorobenzenethiol, and various substituted benzene derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,4-Trifluorobenzenesulfinic acid sodium salt has several scientific research applications:
Mechanism of Action
The mechanism by which 2,3,4-Trifluorobenzenesulfinic acid sodium salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, while the sulfinic acid group can participate in redox reactions and form covalent bonds with nucleophilic sites on proteins . These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated benzenesulfinic acids and their sodium salts, such as 2,3,5,6-tetrafluorobenzenesulfinic acid sodium salt and 2,4,5-trifluorobenzenesulfinic acid sodium salt .
Uniqueness
2,3,4-Trifluorobenzenesulfinic acid sodium salt is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to other fluorinated benzenesulfinic acids .
Properties
Molecular Formula |
C6H2F3NaO2S |
---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
sodium;2,3,4-trifluorobenzenesulfinate |
InChI |
InChI=1S/C6H3F3O2S.Na/c7-3-1-2-4(12(10)11)6(9)5(3)8;/h1-2H,(H,10,11);/q;+1/p-1 |
InChI Key |
JOWLCDBHCHUBFB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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